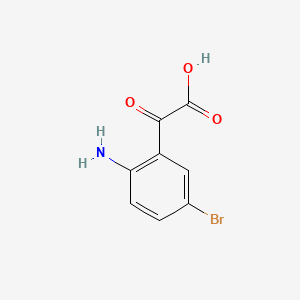

2-(2-Amino-5-bromophenyl)-2-oxoacetic acid

Description

Structure

3D Structure

Properties

CAS No. |

17617-25-3 |

|---|---|

Molecular Formula |

C8H6BrNO3 |

Molecular Weight |

244.04 g/mol |

IUPAC Name |

2-(2-amino-5-bromophenyl)-2-oxoacetic acid |

InChI |

InChI=1S/C8H6BrNO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H,10H2,(H,12,13) |

InChI Key |

FCDLJEVIQXILCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Amino 5 Bromophenyl 2 Oxoacetic Acid

Strategies for the Construction of the 2-Amino-5-bromophenyl Moiety

The formation of the 2-amino-5-bromophenyl scaffold is a critical first phase in the total synthesis of the target molecule. The primary challenge lies in achieving the desired 1,2,4-substitution pattern on the benzene (B151609) ring. Synthetic strategies often commence with commercially available anilines or phenols, employing electrophilic aromatic substitution and functional group interconversions.

One common approach involves the regioselective bromination of an appropriately protected 2-aminophenyl derivative. For instance, starting with 2-aminopyridine, a related heterocyclic analogue, bromination can be controlled to yield 2-amino-5-bromopyridine. researchgate.netheteroletters.org This principle can be extended to benzene derivatives. The amino group, being a strong activating ortho-, para-director, would typically direct an incoming electrophile (like Br+) to the para position (position 4) and ortho positions. To achieve bromination at the meta position relative to the amine (position 5 on the final product), one might start with a different precursor. A plausible route could begin with 4-bromoaniline (B143363), where the amino group would then need to be functionalized at the ortho position.

Alternatively, a more controlled synthesis might start from a pre-functionalized precursor like 4-bromo-2-nitrophenol. The nitro group can be reduced to an amine at a later stage, and the phenolic hydroxyl can be converted into the desired α-keto acid side chain. A patent for a structurally related compound, 2-(2-amino-5-bromo-benzoyl) pyridine (B92270), outlines a multi-step synthesis beginning with 4-bromo-2-bromomethylphenol, which is then elaborated through boronic acid formation and Suzuki coupling to construct the core structure before final functionalization. google.com Such multi-step sequences offer precise control over substituent placement, avoiding issues with mixed isomer formation that can plague direct electrophilic substitution on highly activated rings.

Key strategies for constructing the 2-amino-5-bromophenyl moiety are summarized below:

| Starting Material | Key Transformation(s) | Advantages | Disadvantages |

| Acetanilide | Electrophilic Bromination, Nitration, Reduction | Readily available starting material. | Multi-step process, potential for isomer formation. |

| 4-Bromoaniline | Ortho-functionalization (e.g., lithiation followed by quenching) | Direct route to 1,2,4-substitution. | Requires specific and often harsh ortho-directing conditions. |

| 4-Bromo-2-nitrotoluene | Oxidation of methyl group, Reduction of nitro group | Excellent regiochemical control. | Requires oxidation and reduction steps. |

Approaches for the Installation of the α-Keto Carboxylic Acid Functional Group

Once the substituted aniline (B41778) core is assembled, the next critical step is the introduction of the α-keto carboxylic acid group at the C2 position. This transformation is challenging due to the potential for side reactions involving the nucleophilic amino group. Several methods have been developed for the synthesis of aromatic α-keto acids. mdpi.comresearchgate.net

A direct and effective method for installing the α-keto acid functionality onto an aromatic amine is through reaction with oxalyl chloride ((COCl)₂). guidechem.comchemicalbook.com Oxalyl chloride is a highly reactive di-acid chloride that readily acylates amines. google.comgoogle.com The reaction typically proceeds in two stages.

First, the 2-amino-5-bromophenyl derivative reacts with oxalyl chloride in an inert solvent. The amino group performs a nucleophilic attack on one of the carbonyl carbons of oxalyl chloride, displacing a chloride ion. This forms an intermediate N-(4-bromo-2-carbonyl chloride)oxamic acid chloride, which can then be hydrolyzed. Under controlled conditions, this reaction can form an oxamic acid (an amide derivative of oxalic acid).

The resulting N-(4-bromo-2-phenyl)oxamic acid is then subjected to hydrolysis, typically under acidic conditions. This cleaves the amide bond, liberating the free amine and yielding the desired α-keto carboxylic acid. This method is advantageous as it uses the existing amino group as a handle to introduce the desired functionality, but requires careful control to prevent polymerization or other side reactions. The use of nonpolar solvents can facilitate the removal of salts that may interfere with subsequent steps. chemicalbook.com

An alternative strategy, often employed for analogous systems, involves the condensation of a suitable carbonyl compound with a glyoxylic acid derivative. Glyoxylic acid is an α-keto acid metabolite that serves as a precursor in various biosynthetic pathways. nih.govnih.gov In a synthetic context, an appropriately substituted α-amino ketone or aldehyde could potentially undergo a condensation reaction with glyoxylic acid or its esters.

This approach is less direct for the target molecule but represents a valid synthetic pathway for α-keto acids in general. For example, a Friedel-Crafts acylation of a protected 4-bromoaniline with a suitable acylating agent could install a ketone, which could then be further oxidized or elaborated into the α-keto acid. researchgate.net Another method involves the reaction of a Grignard reagent with a dialkyl oxalate, followed by hydrolysis to yield the free acid. google.com These methods highlight the versatility of building α-keto acid functionalities through carbon-carbon bond-forming reactions, followed by functional group manipulation.

Optimization of Reaction Conditions for Yield and Purity Enhancement

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing waste and cost. This involves systematically varying parameters such as temperature, solvent, catalyst, and reactant stoichiometry for each key step.

For the bromination step, optimization would involve screening different brominating agents (e.g., Br₂, N-Bromosuccinimide) and solvent systems to find conditions that provide the highest regioselectivity and conversion. For the installation of the α-keto acid group via the oxalyl chloride method, key parameters to optimize include the reaction temperature to control the reactivity of the acid chloride and the conditions for the final hydrolysis step to ensure complete conversion without product degradation. researchgate.net

The table below illustrates key parameters that could be optimized for a hypothetical two-step synthesis.

| Step | Parameter | Range/Options | Goal |

| 1. Bromination | Brominating Agent | Br₂, NBS, DBDMH | Maximize regioselectivity for 5-bromo isomer. |

| Solvent | Acetic Acid, Acetonitrile (B52724), CH₂Cl₂ | Improve solubility and reaction rate. | |

| Temperature | 0 °C to 50 °C | Control reaction rate and minimize by-products. | |

| 2. Acylation/Hydrolysis | Solvent | THF, Dichloromethane (B109758), Toluene | Ensure reagent stability and product solubility. |

| Temperature | -20 °C to 25 °C | Control initial acylation with oxalyl chloride. | |

| Hydrolysis Conditions | Acid concentration (e.g., HCl), Temperature | Achieve complete hydrolysis without decarboxylation. masterorganicchemistry.com |

Detailed kinetic studies and Design of Experiments (DoE) methodologies can be employed to efficiently explore the reaction parameter space and identify optimal conditions for both high yield and purity. researchgate.net

Considerations for Scalable and Sustainable Synthetic Protocols

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of scalability and sustainability. Green chemistry principles aim to reduce the environmental impact of chemical processes. ucl.ac.uk

For the synthesis of 2-(2-amino-5-bromophenyl)-2-oxoacetic acid, this involves:

Atom Economy: Designing the synthesis to incorporate the maximum number of atoms from the reactants into the final product. Routes with fewer steps and fewer protecting groups are generally preferred.

Reagent Choice: Selecting less hazardous reagents and solvents. For example, exploring alternatives to toxic solvents like dichloromethane or using catalytic methods instead of stoichiometric reagents can improve the process's green profile. rsc.org Electrochemical synthesis is emerging as a sustainable alternative for generating some α-keto acids. mdpi.com

Process Safety and Scalability: Ensuring that all reaction steps are safe to perform on a large scale. Exothermic reactions, the use of highly reactive reagents like oxalyl chloride, and the release of gaseous byproducts (e.g., HCl, CO) must be carefully managed with appropriate engineering controls. chemicalbook.com

Waste Reduction: Minimizing the formation of by-products and developing methods for recycling solvents and catalysts. For instance, a process developed for a related bromo-pyridine synthesis demonstrated the feasibility of recycling materials at multiple stages, making it more commercially viable for large-scale production. heteroletters.org

By integrating these considerations early in the process development, it is possible to create a synthetic route that is not only efficient and high-yielding but also economically viable and environmentally responsible.

Chemical Reactivity and Derivatization Pathways of 2 2 Amino 5 Bromophenyl 2 Oxoacetic Acid

Reactions Involving the α-Keto Acid Moiety

The α-keto acid functional group, consisting of a carboxylic acid adjacent to a ketone, is the site of numerous chemical transformations, including esterification, amidation, decarboxylation, and redox reactions.

The carboxylic acid group of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid can readily undergo esterification with various alcohols under acidic conditions. This classic reaction, often catalyzed by a strong mineral acid like sulfuric acid or hydrochloric acid, results in the formation of the corresponding alkyl 2-(2-amino-5-bromophenyl)-2-oxoacetate esters. The reaction proceeds through the protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol.

Table 1: Representative Esterification Reactions

| Alcohol (R-OH) | Catalyst | Product Name |

|---|---|---|

| Methanol (B129727) | H₂SO₄ | Methyl 2-(2-amino-5-bromophenyl)-2-oxoacetate |

| Ethanol | HCl | Ethyl 2-(2-amino-5-bromophenyl)-2-oxoacetate |

The synthesis of amides from the parent compound requires the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Standard peptide coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with a primary or secondary amine to yield the desired amide. google.com Modern amidation processes that avoid the use of external activating agents have also been developed, showcasing the broad applicability of amide bond formation in organic synthesis. nih.govnih.gov

Table 2: Common Amide Formation Strategies

| Amine (R-NH₂) | Reagent/Method | Product Name |

|---|---|---|

| Benzylamine | 1. SOCl₂ 2. Benzylamine | N-benzyl-2-(2-amino-5-bromophenyl)-2-oxoacetamide |

| Aniline (B41778) | EDC, HOBt | 2-(2-amino-5-bromophenyl)-N-phenyl-2-oxoacetamide |

α-Keto acids are known to undergo decarboxylation, the removal of the carboxyl group as carbon dioxide, often under thermal or catalytic conditions. This reaction can be a key step in cascade sequences. For instance, heating the compound may lead to the formation of a 2-amino-5-bromobenzoyl carbanion equivalent, which can be trapped by electrophiles. More recent methods utilizing photoredox catalysis have emerged as mild and efficient ways to achieve decarboxylation of α-amino acids, generating alkyl radicals that can participate in a variety of subsequent bond-forming reactions. nih.govmdpi.com While direct application to this specific α-keto acid is not detailed, the principles suggest a viable pathway for removing the carboxylic acid function, potentially leading to the formation of (2-amino-5-bromophenyl)formaldehyde or its derivatives. The decarboxylation of amino acids can also be achieved through imine formation in high-boiling solvents. google.com

The ketone carbonyl group within the α-keto acid moiety is susceptible to both reduction and oxidation.

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This transformation yields 2-(2-amino-5-bromophenyl)-2-hydroxyacetic acid, converting the α-keto acid into an α-hydroxy acid.

Transformations of the Aromatic Amino Group

The nucleophilic aromatic amino group provides another handle for the derivatization of the molecule, allowing for substitutions at the nitrogen atom.

The primary aromatic amine is readily acylated by reacting with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. This reaction produces N-acyl derivatives. For example, reaction with acetyl chloride would yield 2-(2-acetamido-5-bromophenyl)-2-oxoacetic acid. This transformation is useful for protecting the amino group or for introducing new functional moieties. The acylation of anthranilic acid, a structurally similar compound, with benzoyl chloride is a well-established reaction that proceeds efficiently. bibliomed.org

Table 3: N-Acylation of the Aromatic Amine

| Acylating Agent | Base | Product Name |

|---|---|---|

| Acetyl Chloride | Pyridine | 2-(2-Acetamido-5-bromophenyl)-2-oxoacetic acid |

| Acetic Anhydride | Triethylamine | 2-(2-Acetamido-5-bromophenyl)-2-oxoacetic acid |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., pyrazinones, pyrimidines)

The strategic placement of an amino group ortho to an α-oxoacetic acid moiety provides a powerful template for intramolecular and intermolecular cyclization reactions to form a variety of fused heterocyclic systems.

Pyrazinones: The synthesis of 2(1H)-pyrazinones can be achieved through the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. semanticscholar.org Another established method involves the reaction between an α-amino ketone and an α-haloacetyl halide, followed by treatment with ammonia (B1221849) to induce cyclization and subsequent air oxidation. nih.gov For 2-(2-amino-5-bromophenyl)-2-oxoacetic acid, its structure as an α-amino ketone derivative (with the amino group on the phenyl ring) allows it to serve as a precursor to pyrazinone-containing fused systems. For instance, condensation with an appropriate partner could lead to the formation of a dihydropyrazine (B8608421) intermediate, which upon oxidation, would yield the stable pyrazinone ring. nih.gov

Pyrimidines: The construction of pyrimidine (B1678525) rings often involves the condensation of a 1,3-dicarbonyl compound, or its equivalent, with an amidine. The α-ketoacid functionality in 2-(2-amino-5-bromophenyl)-2-oxoacetic acid can act as a key component in such syntheses. By reacting with amidines, the compound can undergo cyclocondensation to furnish substituted pyrimidine derivatives. organic-chemistry.org The presence of the ortho-amino group offers further possibilities for subsequent intramolecular cyclizations, leading to more complex, fused polycyclic systems like pyrido[2,3-d]pyrimidines, which are constructed from o-aminopyrimidine aldehydes or ketones. researchgate.net

The propensity for the ortho-amino group to participate in cyclization is well-documented. For example, in analogous systems like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, the aniline moiety readily undergoes intramolecular nucleophilic attack on a ketone to form indoline-based structures. nih.govsemanticscholar.orgresearchgate.net This highlights the potential for the amino group in 2-(2-amino-5-bromophenyl)-2-oxoacetic acid to cyclize onto the adjacent ketone, particularly after modification of the carboxylic acid group, to form various nitrogen-containing heterocycles.

Reactivity of the Aryl Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional handle for introducing molecular diversity through various carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for analogous systems)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.govlibretexts.org The aryl bromine of 2-(2-amino-5-bromophenyl)-2-oxoacetic acid is well-suited for such transformations.

Research on analogous systems, specifically unprotected ortho-bromoanilines, has demonstrated that these couplings are highly effective, though they can present challenges. nih.gov The presence of a free amino group can sometimes interfere with the catalytic cycle, but methods have been developed to overcome this, often avoiding the need for protecting groups. nih.govrsc.org The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Recent studies have identified highly efficient catalyst systems for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with a wide range of boronic esters, including those bearing alkyl, aryl, and heteroaromatic substituents. nih.govresearchgate.net

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | CataCXium A Pd G3 | 95 |

| Base | Cs₂CO₃ | |

| Solvent | 2-MeTHF | |

| Temperature | 80 °C |

These optimized conditions highlight the feasibility of applying this methodology to 2-(2-amino-5-bromophenyl)-2-oxoacetic acid to synthesize a diverse library of derivatives where the bromine atom is replaced by various organic fragments.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org However, this reaction typically requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. lumenlearning.comlibretexts.org These EWGs are necessary to activate the ring towards nucleophilic attack and to stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.comlibretexts.orgchemistrysteps.com

In the case of 2-(2-amino-5-bromophenyl)-2-oxoacetic acid, the aryl ring is substituted with both an electron-donating amino group and an electron-withdrawing α-oxoacetic acid group. The powerful electron-donating amino group, located para to the bromine, deactivates the ring toward nucleophilic attack. Furthermore, the α-oxoacetic acid group is positioned meta to the bromine atom and therefore cannot provide the necessary resonance stabilization for the Meisenheimer complex that would form upon nucleophilic attack at the carbon bearing the bromine. gla.ac.uk Consequently, standard SNAr reactions are not expected to proceed under mild conditions on this substrate. Overcoming this low reactivity would likely require harsh reaction conditions or a different mechanistic pathway, such as one involving a benzyne (B1209423) intermediate, which is typically induced by very strong bases. gla.ac.uk

Cascade and Multi-Component Reactions Utilizing the Compound as a Building Block

The multifunctional nature of 2-(2-amino-5-bromophenyl)-2-oxoacetic acid makes it an ideal candidate for use in cascade and multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials, thereby increasing atom and step economy. nih.gov

The compound possesses a nucleophilic amino group and two electrophilic carbonyl carbons (keto and acid), allowing it to participate in various MCRs. For example, it could serve as the amine and carbonyl component in an imine-based MCR like the Strecker or Ugi reaction. nih.gov A hypothetical Ugi four-component reaction could involve 2-(2-amino-5-bromophenyl)-2-oxoacetic acid (acting as both the amine and the acid component after initial imine formation with an external aldehyde), an aldehyde, and an isocyanide.

Such a reaction would rapidly assemble a complex, acyclic intermediate. This process could be designed as a cascade sequence where the MCR is followed by a palladium-catalyzed cross-coupling reaction at the bromine position. This would allow for the efficient construction of highly complex and diverse molecular scaffolds in a single, streamlined operation, starting from a versatile and strategically functionalized building block.

Spectroscopic and Analytical Profile of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid

Information is available for structurally related compounds, such as its precursor 5-bromoisatin (B120047), as well as other derivatives like 2-amino-5-bromobenzoic acid. chemicalbook.comijtsrd.com However, the structural differences between these compounds and 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid are significant enough that their spectroscopic data cannot be used to accurately represent the target compound. The hydrolysis of the amide bond in 5-bromoisatin to form the α-keto acid and amino group of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid would result in distinct and different spectral patterns.

Due to the absence of specific research findings and spectral data for 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid, it is not possible to generate a scientifically accurate and thorough article that adheres to the requested detailed structure at this time.

Spectroscopic Characterization and Advanced Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the molecule's chromophores—the parts of the molecule responsible for its color.

For 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid, the primary chromophore is the substituted benzene (B151609) ring. The presence of the amino (-NH2) group, the bromo (-Br) atom, and the α-keto acid side chain (-COCOOH) influences the energy of the molecular orbitals and, consequently, the wavelengths of maximum absorbance (λmax). The electronic transitions are typically of the π → π* and n → π* type. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring, while n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to a π* antibonding orbital.

While specific experimental UV-Vis spectral data for 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid is not widely published, data from structurally similar compounds can provide insight. For instance, the related compound (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone exhibits a maximum absorbance (λmax) at 238 nm. caymanchem.com Another complex bromophenyl derivative, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, shows absorption maxima in methanol (B129727) at 202.6 nm and 252.0 nm. mdpi.com Based on these related structures, it is anticipated that 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid would display strong absorption in the 200-300 nm range of the UV spectrum.

Table 1: Expected UV-Vis Absorption Characteristics

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Substituted Benzene Ring | π → π* | 200 - 280 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

As of now, a specific crystal structure for 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid has not been deposited in public crystallographic databases. However, the crystal structures of closely related precursor molecules and isomers have been determined, offering a model for potential molecular interactions. For example, the precursor 5-Bromoisatin (B120047) crystallizes in the orthorhombic space group Pna21. nih.gov The crystal structure of an isomer, 2-(2-Amino-5-bromobenzoyl)pyridine, has also been resolved, revealing nonplanar molecules held together by intermolecular and intramolecular hydrogen bonding. researchgate.net

Should crystals of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid be grown, X-ray diffraction analysis would be expected to reveal key structural features, such as:

The planarity of the phenyl ring.

The conformation of the 2-oxoacetic acid side chain relative to the ring.

Intramolecular hydrogen bonding between the ortho-amino group and the side chain.

Intermolecular hydrogen bonding patterns involving the carboxylic acid and amino groups, which would govern the crystal packing.

Table 2: Crystallographic Data for the Precursor 5-Bromoisatin

| Parameter | Value |

|---|---|

| Formula | C8H4BrNO2 |

| Crystal System | Orthorhombic |

| Space Group | P n a 21 |

| a (Å) | 25.1411 |

| b (Å) | 5.6851 |

| c (Å) | 5.1593 |

| α, β, γ (°) | 90, 90, 90 |

Data sourced from the Crystallography Open Database. nih.gov

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid from reaction mixtures, identifying impurities, and assessing its purity. Different chromatographic techniques are suited for various aspects of its analysis.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purity verification of non-volatile organic acids like 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid. Method development typically focuses on reversed-phase chromatography.

A typical HPLC method would involve a C18 or similar non-polar stationary phase. The mobile phase would likely consist of an aqueous component (water with an acid modifier like formic acid or phosphoric acid to ensure the analyte is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using a UV detector set to one of the compound's absorption maxima.

Given that 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid is a hydrolysis product of 5-Bromoisatin, HPLC methods developed for 5-Bromoisatin are highly relevant. chemicalbook.comsigmaaldrich.com A reported method for 5-Bromoisatin uses a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, which is suitable for preparative separation and impurity analysis. sielc.com The purity of synthesized isatin (B1672199) derivatives has been established by analytical HPLC to be ≥98% before subsequent use. nih.gov

Table 3: Example HPLC Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-Phase (e.g., Newcrom R1, C18) |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., Formic Acid) |

| Detection | UV Spectrophotometry (at λmax) |

| Application | Purity assessment, impurity profiling |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to its low volatility and polar nature, 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid is not directly suitable for GC-MS analysis. It would require a derivatization step to convert the polar carboxylic acid and amine functional groups into more volatile, less polar moieties (e.g., by silylation or esterification).

Once derivatized, the compound could be analyzed by GC-MS. The gas chromatograph would separate the derivative from other components of the sample, and the mass spectrometer would fragment the molecule, producing a characteristic mass spectrum that serves as a molecular fingerprint, allowing for its identification. While no specific GC-MS methods for this compound are published, Kovats Retention Index data is available for the related compound 2-(2-Amino-5-bromobenzoyl)pyridine, indicating its suitability for GC analysis. nih.govpherobase.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for detecting and quantifying trace amounts of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid in complex matrices without the need for derivatization.

In an LC-MS method, the compound would first be separated on an HPLC column as described above. The eluent from the column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is typically used to generate gas-phase ions of the analyte, which are then detected by the mass analyzer. This method offers high sensitivity and specificity, making it suitable for metabolic studies, environmental analysis, or detecting trace-level impurities. For mass spectrometry-compatible applications, the acid modifier in the mobile phase is typically switched from phosphoric acid to a volatile acid like formic acid. sielc.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations would be employed to optimize the molecular geometry of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid, determining its most stable three-dimensional conformation. These calculations also provide foundational data for further analyses, including electronic properties and vibrational frequencies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid, this analysis would pinpoint the likely sites for electron donation and acceptance in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding patterns within a molecule. It examines the charge distribution on a local, atomic level and quantifies intramolecular and intermolecular interactions. This method identifies donor-acceptor interactions, which are crucial for understanding charge transfer, hyperconjugative effects, and the stability arising from electron delocalization. An NBO analysis of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid would elucidate the nature of its chemical bonds, lone pairs, and any significant charge delocalization between different parts of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It creates a color-coded map on the molecule's electron density surface, where different colors represent different electrostatic potential values. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, prone to nucleophilic attack). An MEP map for 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid would visually identify the electron-rich amino group and oxygen atoms, as well as potentially electron-deficient regions, thereby predicting its reactive behavior.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors and reactivity indices can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

These descriptors provide a quantitative framework for understanding the global reactivity of a molecule. Calculation of these indices for 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid would offer a comprehensive profile of its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. In a theoretical QSAR study, various molecular descriptors (calculated from the molecular structure) are correlated with a known activity using statistical methods. The resulting model can then be used to predict the activity of new, un-synthesized compounds. A QSAR model involving 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid would require a dataset of structurally related molecules with measured biological activity. The model would help identify the key structural features of this compound that contribute to its potential biological effects.

Applications in Complex Organic Molecule Synthesis

Precursor Role in the Synthesis of Pharmacologically Relevant Heterocyclic Scaffolds

The inherent reactivity of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid makes it a valuable precursor in the synthesis of various heterocyclic systems that are central to numerous pharmaceutical compounds.

Benzodiazepine Precursors: The core structure of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid is closely related to 2-aminobenzophenones, which are well-established precursors for the synthesis of 1,4-benzodiazepines, a class of drugs with significant therapeutic applications. wum.edu.pl The synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine, a key intermediate for the intravenous anesthetic Remimazolam, highlights the importance of this structural motif. google.com While direct synthesis from the oxoacetic acid is not explicitly detailed in readily available literature, its chemical similarity suggests its potential as a starting material for related benzodiazepine structures.

Pyrazinones: The synthesis of 2(1H)-pyrazinones can be achieved from acyclic building blocks, often involving α-amino ketones and glyoxylic acid derivatives. nih.gov The α-keto acid and amino functionalities within 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid provide the necessary components for the construction of the pyrazinone ring, suggesting its utility in forming highly substituted pyrazinone derivatives.

Pyrimidines: Pyrimidines, fundamental components of nucleic acids, are a significant class of heterocyclic compounds with broad therapeutic applications. bu.edu.eg Their synthesis often involves the condensation of a three-carbon fragment with an amidine, urea, or guanidine derivative. bu.edu.eg The α-keto acid moiety of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid can potentially serve as the three-carbon component in such cyclization reactions, leading to the formation of functionalized pyrimidine (B1678525) rings. nih.gov

Building Block for Functionalized Aromatic Systems via Orthogonal Reactivities

The presence of multiple, distinct functional groups in 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid allows for selective and sequential reactions, a concept known as orthogonal reactivity. This property is highly valuable in the synthesis of complex, functionalized aromatic systems. The amino group, the carboxylic acid, the ketone, and the bromine atom can each be targeted with specific reagents under different reaction conditions, enabling the stepwise construction of intricate molecular architectures.

The amino group can undergo a variety of transformations, including diazotization followed by coupling reactions to introduce azo dyes. ijarp.orgscialert.net It can also be acylated or alkylated. The carboxylic acid can be converted to esters, amides, or other derivatives. The ketone functionality allows for reactions such as condensation and addition. The bromine atom on the aromatic ring is a versatile handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This orthogonal reactivity makes 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid a powerful tool for medicinal chemists to generate libraries of diverse compounds for drug discovery.

Utilization in the Construction of Advanced Bioactive Molecules with Specific Oxoacetate Linkages

The oxoacetic acid moiety is a key structural feature that can be incorporated into larger bioactive molecules. Amino acids and peptides can be conjugated with bioactive heterocyclic scaffolds to enhance their therapeutic properties. mdpi.com The 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid can act as a linker, connecting different molecular fragments through its various reactive sites. This approach allows for the creation of hybrid molecules that combine the biological activities of different pharmacophores, potentially leading to synergistic effects and improved drug efficacy. The synthesis of fused heterocyclic frameworks from heteroaromatic amino acids is a testament to the utility of such building blocks in creating novel bioactive agents. mdpi.comnih.gov

Role in Dye Chemistry and Materials Science

The aromatic amine functionality in 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid makes it a suitable precursor for the synthesis of azo dyes. ijarp.orgsapub.org Diazotization of the amino group and subsequent coupling with various aromatic compounds can lead to a wide range of colored compounds with potential applications in the textile and printing industries.

In the realm of materials science, particularly concerning keratin fibers, glyoxylic acid has been studied for its ability to modify hair properties. researchgate.netnih.gov The reaction is thought to involve the carbonyl group of glyoxylic acid reacting with amino acid residues in keratin, such as lysine. researchgate.net Given its structural similarity, 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid could potentially be explored for similar applications in modifying the properties of keratin-based materials. nih.gov

Mechanistic in Vitro Biological Studies

Investigation of Enzyme Inhibition Mechanisms in Cell-Free Systems

The in vitro evaluation of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid has elucidated its role as an inhibitor of several enzymes through various mechanisms. These cell-free assays are crucial for understanding the direct interactions between the compound and the enzymatic targets without the complexity of cellular systems.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant target for therapies aimed at type 2 diabetes and obesity. mdpi.com The inhibitory mechanism of compounds against PTP1B often involves interaction with the enzyme's active site. The catalytic mechanism of PTP1B proceeds in two main steps, initiated by the nucleophilic attack of the Cys215 residue on the phosphate group of the substrate. nih.gov

While specific kinetic studies for 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid are not extensively detailed in the available literature, inhibitors of PTP1B can be classified as competitive or non-competitive. Competitive inhibitors typically bind to the active site, preventing substrate binding, whereas non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation. nih.govnih.gov The presence of the carboxylic acid and oxoacetic acid moieties suggests that 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid could potentially interact with the highly conserved active site of PTP1B.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Inhibition of these enzymes has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov The primary mechanism of action for many CA inhibitors involves the binding of the inhibitor to the zinc ion in the active site. nih.gov This interaction blocks the catalytic activity of the enzyme. nih.gov

For 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid, the inhibitory mechanism would likely involve its functional groups coordinating with the Zn(II) ion or interacting with amino acid residues in the active site cavity. The active site is known to have both hydrophobic and hydrophilic regions, which can accommodate a variety of inhibitor scaffolds. nih.gov The amino and carboxylic acid groups of the compound could form hydrogen bonds with residues such as Thr199, which is a key residue for the binding of many inhibitors. researchgate.net

Acetylcholinesterase (AChE) is a serine hydrolase that terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine. nih.gov AChE inhibitors are used in the treatment of Alzheimer's disease. mdpi.com Inhibition can be reversible, irreversible, competitive, or non-competitive. nih.gov The active site of AChE contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). nih.gov

The mechanism by which 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid might inhibit AChE could involve interactions with either the CAS or the PAS, or both, leading to a mixed-inhibition profile. nih.govfrontiersin.org The aromatic ring of the compound could engage in π-π stacking interactions with aromatic residues like Trp86 and Tyr337 in the active site gorge, while the amino and carboxylate groups could form hydrogen bonds or electrostatic interactions. nih.govstudiauniversitatis.ro

Alpha-oxoacids like 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid can serve as substrates for transaminases. Transamination is a key biochemical reaction involving the transfer of an amino group from an amino acid to a keto acid, a process catalyzed by aminotransferases with the cofactor pyridoxal-5'-phosphate (PLP). wikipedia.orgyoutube.com This reaction is fundamental for amino acid synthesis and degradation. wikipedia.org The compound could potentially act as an amino group acceptor in a transamination reaction, being converted into a new amino acid. wikipedia.org

Additionally, the carbonyl group of related compounds, such as 2-(2-amino-5-bromobenzoyl)pyridine, has been shown to undergo enzymatic reduction. nih.gov This suggests that the oxo group in 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid could also be a target for reductase enzymes. nih.gov

Ligand-Target Interactions: Molecular Docking and Binding Energy Calculations for Mechanistic Insights

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. studiauniversitatis.ro This method provides valuable insights into the binding modes and affinities of ligands with their target proteins.

For PTP1B, docking studies of various inhibitors have identified key amino acid residues in the active site, including Tyr46, Asp181, Phe182, and Gln262. researchgate.net The carboxylic acid group of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid could form hydrogen bonds with residues like Arg221 and Asp181, while the bromophenyl ring could fit into a hydrophobic pocket. nih.govnih.gov

In the case of carbonic anhydrase, docking studies reveal that the sulfonamide group of classic inhibitors coordinates with the active site zinc ion and forms hydrogen bonds with Thr199. researchgate.netnih.gov For a non-sulfonamide inhibitor like 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid, the carboxylate moiety could potentially coordinate with the zinc ion or form hydrogen bonds with the surrounding residues.

With acetylcholinesterase, docking simulations often show inhibitors binding within the deep gorge of the active site. nih.gov The aromatic ring of an inhibitor typically forms π-π stacking interactions with Trp86 and Tyr341, while other functional groups can interact with residues in both the CAS and PAS. studiauniversitatis.ronih.gov The aminophenyl group of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid could engage in such aromatic interactions.

The following table summarizes potential key interactions based on the compound's structure and known binding sites of the enzymes.

| Enzyme Target | Potential Interacting Residues | Possible Interaction Types |

| PTP1B | Arg221, Asp181, Phe182 | Hydrogen Bonding, Electrostatic, Hydrophobic |

| Carbonic Anhydrase | Zn(II) ion, Thr199 | Metal Coordination, Hydrogen Bonding |

| Acetylcholinesterase | Trp86, Tyr337, Tyr341 | π-π Stacking, Hydrogen Bonding |

In Vitro Structure-Activity Relationship (SAR) Derivations for Mechanistic Understanding

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery by identifying which chemical groups are key for biological activity. nih.govnih.gov While specific SAR studies for 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid are not widely published, general principles can be inferred.

The table below outlines the key structural components of the molecule and the likely impact of their modification on biological activity.

| Structural Component | Potential Role in Activity | Predicted Impact of Modification |

| 2-Amino Group | Can act as a hydrogen bond donor. Its position is critical for orientation in the binding pocket. | Moving or replacing this group could significantly decrease binding affinity. |

| 5-Bromo Group | Contributes to the electronic properties and lipophilicity of the phenyl ring. Can form halogen bonds. | Substitution with other halogens or electron-withdrawing/donating groups would modulate potency and selectivity. |

| Phenyl Ring | Serves as a scaffold and can participate in hydrophobic or aromatic (π-π) interactions. | Altering the aromatic system could change binding mode and affinity. |

| 2-Oxoacetic Acid Moiety | The carboxylic acid can form crucial hydrogen bonds or electrostatic interactions. The α-keto group can also be a key interaction point. | Esterification of the carboxylate or reduction of the keto group would likely abolish or significantly reduce inhibitory activity. |

Exploration of Cellular Pathway Modulation in In Vitro Models (without clinical implications)

Extensive searches of publicly available scientific literature and research databases did not yield any specific studies on the mechanistic in vitro biological activities of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid concerning the modulation of cellular pathways. At present, there is no published research detailing how this specific compound interacts with or influences cellular signaling cascades, protein kinases, gene expression, or other molecular pathways in in vitro models.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the cellular pathway modulation of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid as requested. The scientific community has not yet reported on the in vitro biological exploration of this particular compound in the context of cellular mechanisms.

Future Research Trajectories and Unresolved Challenges

Development of More Atom-Economical and Stereoselective Synthetic Routes

The advancement of synthetic methodologies for producing 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid with higher efficiency and precision remains a critical challenge. Current synthetic strategies often rely on classical methods such as Friedel-Crafts acylation, which can generate significant waste and may lack stereochemical control. researchgate.net Future research should prioritize the development of more sustainable and elegant synthetic pathways.

Atom Economy: Future synthetic designs should focus on maximizing the incorporation of atoms from reactants into the final product. This can be achieved through:

Catalytic C-H Activation: Direct functionalization of the parent 2-amino-5-bromobenzene derivative, bypassing the need for pre-functionalized starting materials.

Oxidative Approaches: Development of catalytic oxidation of more readily available precursors like aryl methyl ketones or α-hydroxy acids using environmentally benign oxidants such as molecular oxygen. researchgate.netmdpi.comorganic-chemistry.org The use of toxic reagents like selenium dioxide should be minimized or replaced with greener alternatives. mdpi.com

One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel to reduce solvent waste and purification steps. researchgate.net

Stereoselectivity: The α-keto group can be reduced to a chiral α-hydroxy acid, a valuable building block in medicinal chemistry. Therefore, developing stereoselective syntheses is of paramount importance.

Asymmetric Hydrogenation: The use of chiral catalysts, such as those based on Ruthenium(II), for the asymmetric transfer hydrogenation (ATH) of precursor molecules could provide enantioenriched products. organic-chemistry.org

Biocatalysis: Employing enzymes like ketoreductases (KREDs) could offer a highly selective and environmentally friendly route to chiral derivatives. researchgate.net

Dynamic Kinetic Resolution (DKR): This strategy can be used to convert a racemic mixture of a precursor entirely into a single desired enantiomer, significantly improving yield and stereochemical purity. organic-chemistry.org

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Improved Friedel-Crafts | Well-established, reliable for aryl ketones. researchgate.net | Often requires stoichiometric Lewis acids, poor atom economy. |

| Oxidation of Aryl Ketones | Utilizes readily available starting materials. researchgate.net | May require harsh or toxic oxidizing agents (e.g., SeO2). mdpi.com |

| Catalytic C-H Activation | High atom economy, reduces pre-functionalization steps. | Regioselectivity and catalyst development. |

| Asymmetric Catalysis | Access to enantiomerically pure compounds. organic-chemistry.org | Catalyst cost and optimization for specific substrates. |

| Biocatalysis | High stereoselectivity, green reaction conditions. researchgate.net | Enzyme stability and substrate scope. |

Exploration of Novel Catalytic Transformations Involving the Compound

The rich functionality of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid, featuring a ketone, a carboxylic acid, an amine, and a halogenated aromatic ring, makes it a versatile substrate for novel catalytic transformations.

Decarboxylative Coupling: The α-keto acid moiety can serve as an acylating agent through decarboxylation, providing a green alternative to acyl chlorides for forming new C-C bonds. organic-chemistry.orgucsf.edu This opens avenues for photocatalytic or transition-metal-catalyzed reactions to synthesize a variety of aryl ketones. organic-chemistry.org

Condensation Reactions: The ketone's α-position can participate in catalytic asymmetric aldol (B89426) reactions to form 3-hydroxy-2-oxindole derivatives, which are core structures in many bioactive molecules. tandfonline.com

Heterocycle Synthesis: The ortho-aminoaryl ketone structure is a classic precursor for the synthesis of a wide range of heterocyclic compounds. tandfonline.comtandfonline.com Catalytic condensation with various reagents could lead to the formation of quinolines, pyrimidines, or benzodiazepine-like structures. mdpi.comrsc.org

Aminocatalysis: Chiral primary amines can be used to catalyze enantioselective transformations at the α-position of the ketone, expanding the toolkit for creating stereochemically complex molecules. nih.gov

Advanced Computational Modeling for Reaction Mechanisms and Spectroscopic Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to accelerate research and resolve unanswered questions about 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid.

Mechanism Elucidation: DFT calculations can be employed to model transition states and reaction pathways for both the synthesis and subsequent transformations of the compound. This insight can guide the optimization of reaction conditions and the design of more efficient catalysts. researchgate.net

Reactivity Prediction: Computational models can predict the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MESP), and Fukui functions. niscpr.res.innih.gov These descriptors help in understanding the reactivity of different sites on the molecule and predicting its behavior in various chemical environments. niscpr.res.inresearchgate.net

Spectroscopic Prediction: Calculating theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra can aid in the structural confirmation of newly synthesized derivatives. niscpr.res.innih.gov This is particularly valuable for distinguishing between isomers or confirming stereochemistry.

Biological Interaction Modeling: Molecular docking and dynamics simulations can predict how the compound and its derivatives might bind to biological targets, providing a rational basis for drug design efforts. researchgate.net

| Computational Application | Research Value |

| Mechanism Studies | Guides catalyst design and reaction optimization. researchgate.net |

| Reactivity Indices | Predicts regioselectivity and chemical behavior. niscpr.res.inresearchgate.net |

| Spectroscopic Simulation | Aids in structural characterization. nih.gov |

| Molecular Docking | Identifies potential biological targets and binding modes. researchgate.net |

Expanding the Scope of Derivatization for Chemically Diverse Entities

Systematic derivatization of the 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid scaffold is essential for exploring its structure-activity relationships (SAR) and developing new chemical entities with tailored properties. nih.gov The multiple functional groups present distinct handles for chemical modification.

Amino Group (-NH2): This group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to form Schiff bases or incorporate the nitrogen into new heterocyclic rings. tandfonline.commdpi.com

Keto Group (C=O): The ketone can be reduced to a secondary alcohol, introducing a new chiral center. It can also be converted to oximes or hydrazones, which are themselves pharmacologically interesting moieties. mdpi.comnih.gov

Carboxylic Acid Group (-COOH): This group can be converted into esters, amides (α-ketoamides), or hydrazides, which can significantly alter the compound's solubility, stability, and biological activity. aurigeneservices.comresearchgate.net

Bromine Atom (-Br): The bromine on the phenyl ring is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents to probe the electronic and steric requirements for biological activity.

Identification of New In Vitro Biological Targets and Elucidation of their Mechanistic Interactions

The structural similarity of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid to isatin (B1672199) suggests a high probability of interesting biological activity. Isatin and its derivatives are known to interact with a wide array of biological targets, exhibiting anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govdovepress.com

Potential Biological Targets:

Kinases: Many isatin derivatives are potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs), which are crucial regulators of the cell cycle and inflammatory processes. mdpi.comnih.gov

Proteases: Isatin derivatives have shown inhibitory activity against viral proteases, such as the SARS coronavirus 3CL protease. nih.gov

Histone Deacetylases (HDACs): HDACs are important targets in cancer therapy, and some isatin-based compounds have been identified as effective HDAC inhibitors. nih.gov

Apoptosis Pathways: The compound and its derivatives could induce apoptosis in cancer cells through various mechanisms, a hallmark of many chemotherapeutic agents. nih.govresearchgate.net

Mechanistic Elucidation: The presence of the bromophenyl moiety is significant, as brominated compounds have demonstrated anticancer activity through mechanisms that may involve the induction of oxidative stress or cell cycle arrest. nih.govnih.gov Future research must not only identify active derivatives but also elucidate their specific molecular mechanisms. This involves:

Target-based screening: Testing the compounds against panels of known biological targets like kinases and proteases.

Cell-based assays: Evaluating effects on cell proliferation, cell cycle progression, and apoptosis in various cancer cell lines (e.g., breast, prostate, liver). researchgate.netnih.govnih.gov

Mechanism of Action Studies: For active compounds, further investigation is needed to pinpoint the exact molecular interactions, such as identifying specific binding sites on a target protein or mapping effects on cellular signaling pathways.

This multi-pronged approach, combining synthetic chemistry, computational modeling, and biological screening, will be crucial to unlocking the full potential of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid and its derivatives in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid, and how can reaction conditions be optimized?

- Methodological Answer : A two-step synthesis is commonly employed. First, introduce the bromine substituent via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions. Second, couple the brominated intermediate with oxoacetic acid derivatives via nucleophilic acyl substitution. Optimization involves adjusting reaction temperature (e.g., 0–5°C for bromination to minimize side reactions) and using catalysts like DMAP for improved coupling efficiency . Solvent choice (e.g., DMF for polar aprotic conditions) and stoichiometric ratios of reagents (1:1.2 amine-to-acid chloride) are critical for yield enhancement.

Q. How can researchers characterize the purity and structural integrity of 2-(2-Amino-5-bromophenyl)-2-oxoacetic acid?

- Methodological Answer : Use a combination of 1H NMR and 13C NMR to confirm the bromophenyl and oxoacetic acid moieties. For example, the aromatic proton adjacent to the bromine atom typically appears as a doublet of doublets (~7.3–7.6 ppm, J = 8.1 Hz), while the oxoacetic acid carbonyl resonates at ~170–175 ppm in 13C NMR . High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]+: ~272.98 g/mol). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

Q. What spectroscopic techniques are suitable for analyzing tautomeric equilibria in this compound?

- Methodological Answer : Infrared (IR) spectroscopy identifies tautomeric forms by distinguishing keto (C=O stretch at ~1700 cm⁻¹) and enol (broad O–H stretch at ~2500–3300 cm⁻¹) configurations. Variable-temperature NMR in DMSO-d6 can reveal tautomeric shifts, as the enol form dominates at lower temperatures due to intramolecular hydrogen bonding .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine at the 5-position activates the phenyl ring for Suzuki-Miyaura coupling with boronic acids. Reaction optimization includes using Pd(PPh₃)₄ (2 mol%) as a catalyst, K₂CO₃ as a base, and a 1:3 molar ratio of aryl bromide to boronic acid in a toluene/water (3:1) solvent system at 80°C. The electron-withdrawing oxoacetic acid group slightly deactivates the ring, necessitating longer reaction times (12–24 hours) .

Q. What strategies mitigate decomposition during storage or experimental use?

- Methodological Answer : Store the compound under inert atmosphere (argon) at –20°C to prevent oxidation of the amine group. Lyophilization minimizes hydrolytic degradation. For aqueous solutions, buffer at pH 6–7 (phosphate buffer) to avoid acid-catalyzed decomposition. Stability studies using accelerated thermal gravimetric analysis (TGA) can identify degradation thresholds (e.g., >100°C for solid-state stability) .

Q. How can computational modeling predict biological interactions of this compound with target enzymes?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like lactate dehydrogenase (LDH), where the oxoacetic acid group may coordinate with Zn²+ in the active site. Compare results with experimental IC50 values from enzymatic assays .

Data Contradiction Analysis

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions. Standardize protocols by:

- Using identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers.

- Controlling oxygen levels (hypoxic vs. normoxic) to account for metabolic variations.

- Validating purity (>95% via HPLC) to exclude confounding effects from impurities .

Q. Why do NMR spectra of this compound vary across studies?

- Methodological Answer : Solvent-dependent shifts (e.g., DMSO vs. CDCl3) and tautomerization cause spectral differences. For consistency, report NMR data in DMSO-d6 at 25°C and include 2D experiments (HSQC, HMBC) to resolve overlapping signals .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.